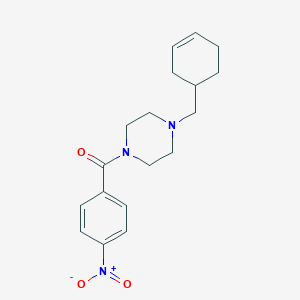![molecular formula C11H12N2O2S B229575 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)
3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, also known as MMPI or Mitiglinide, is a thiazolidinedione derivative that has been extensively studied for its potential use in treating type 2 diabetes. MMPI has been shown to have a unique mechanism of action compared to other diabetes medications, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves the activation of ATP-sensitive potassium channels in pancreatic beta cells. This leads to the influx of calcium ions into the cells, which triggers the release of insulin. 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione also inhibits the activity of the enzyme DPP-4, which increases the levels of the hormone GLP-1. GLP-1 has been shown to have a number of beneficial effects on glucose metabolism, including stimulating insulin secretion and reducing glucagon secretion.
Biochemical and Physiological Effects:
3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects in animal and human studies. These include improved glycemic control, increased insulin secretion, and reduced levels of blood glucose and HbA1c. 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has also been shown to have a positive effect on lipid metabolism, leading to reduced levels of triglycerides and LDL cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione for lab experiments is its unique mechanism of action. This makes it a promising candidate for future research into diabetes treatment. However, one limitation of 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is that it has only been studied in a limited number of animal and human studies, so further research is needed to fully understand its potential benefits and limitations.
Zukünftige Richtungen
There are a number of potential future directions for research into 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione. These include:
1. Further studies into the mechanism of action of 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, including its effects on ATP-sensitive potassium channels and DPP-4 inhibition.
2. Clinical trials to determine the safety and efficacy of 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione in treating type 2 diabetes.
3. Studies into the potential use of 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione in combination with other diabetes medications.
4. Investigations into the long-term effects of 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione on glucose and lipid metabolism.
5. Studies into the potential use of 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione in treating other conditions, such as obesity and metabolic syndrome.
Synthesemethoden
The synthesis of 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 4-methylphenylamine with 3-methyl-2,4-thiazolidinedione in the presence of a catalyst. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been studied extensively for its potential use in treating type 2 diabetes. It has been shown to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner, leading to improved glycemic control. 3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has also been shown to have a faster onset of action and shorter duration of action compared to other diabetes medications.
Eigenschaften
IUPAC Name |
3-methyl-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-5-8(6-4-7)12-9-10(14)13(2)11(15)16-9/h3-6,9,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZVOLCSRRTEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229495.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229496.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B229497.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229498.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229501.png)
![1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229502.png)

![Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B229506.png)




![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B229516.png)